2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid

Peptidomimetic Design Proteolytic Stability Secondary Amine Character

2-(2,3-Dihydro-1H-inden-2-ylamino)acetic acid (CAS 80871-70-1), also cataloged as N-(2-indanyl)glycine or 2-indanylglycine, is a non-proteinogenic amino acid derivative with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. It belongs to the class of N-substituted glycines and functions as a constrained phenylalanine mimetic.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 80871-70-1
Cat. No. B3057457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid
CAS80871-70-1
Synonyms2-indanylglycine
alpha-2-indanylglycine
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NCC(=O)O
InChIInChI=1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14)
InChIKeyRIJNIVWHYSNSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-inden-2-ylamino)acetic Acid (CAS 80871-70-1) Procurement Guide: Core Identity and Comparator Landscape


2-(2,3-Dihydro-1H-inden-2-ylamino)acetic acid (CAS 80871-70-1), also cataloged as N-(2-indanyl)glycine or 2-indanylglycine, is a non-proteinogenic amino acid derivative with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol [1]. It belongs to the class of N-substituted glycines and functions as a constrained phenylalanine mimetic. Its closest structural analogs include the α-amino acid variant DL-2-indanylglycine (CAS 16655-90-6), the chirally resolved (R)- and (S)-2-indanylglycine enantiomers, the amide derivative N-(2-indanyl)glycinamide (CHF3381/Indantadol), and the N-aryl analog N-phenylglycine.

Why 2-(2,3-Dihydro-1H-inden-2-ylamino)acetic Acid Cannot Be Substituted with Indanyl-α-glycine or Simple N-Aryl Glycines


Generic substitution within the indanylglycine family is scientifically unsound because the target compound is an N-substituted (secondary amine) glycine, whereas the more widely available DL-2-indanylglycine is a primary α-amino acid [1]. This structural divergence carries three quantifiable consequences: (i) the hydrogen-bond donor count differs (2 for the target vs. 2 for the α-amino acid, but the donor topology is distinct, altering peptide backbone geometry) [1]; (ii) metabolic susceptibility diverges because secondary amide bonds formed by N-substituted glycines resist proteolytic cleavage by standard aminopeptidases, a property exploited in the design of long-acting bradykinin antagonists where N-(2-indanyl)glycine (Nig) and D-α-(2-indanyl)glycine (D-Igl) are deliberately deployed as orthogonal residues to tune receptor selectivity and duration of action [2]; and (iii) the measured XLogP3-AA of -0.8 for the target [1] differs from that calculated for DL-2-indanylglycine (predicted ~ -1.5 to -1.8), indicating distinct partitioning behavior relevant to formulation and CNS penetration potential.

Quantitative Differential Evidence for 2-(2,3-Dihydro-1H-inden-2-ylamino)acetic Acid vs. Closest Analogs


Hydrogen-Bond Donor Topology: N-Substituted Glycine vs. α-Amino Acid Indanylglycine

The target compound possesses a secondary amine (N-substituted glycine) that donates one hydrogen bond from the amine N–H, whereas the α-amino acid comparator DL-2-indanylglycine (CAS 16655-90-6) has a primary amine donating two N–H hydrogen bonds. This difference, although both compounds report a total hydrogen-bond donor count of 2 (the target has one N–H and one O–H; the α-amino acid has two N–H and one O–H for a total of 3, but computational attribution varies), fundamentally alters the hydrogen-bonding geometry at the peptide N-terminus [1]. In practice, N-substituted glycines cannot form the standard N-terminal amide proton network, which has been used to intentionally disrupt β-sheet aggregation in amyloidogenic peptides and to confer resistance to aminopeptidase N (CD13)-mediated degradation. No direct head-to-head enzymatic stability data exist for this specific compound versus DL-2-indanylglycine; therefore, this evidence is class-level inference based on well-established N-alkyl glycine SAR.

Peptidomimetic Design Proteolytic Stability Secondary Amine Character

Lipophilicity Divergence: XLogP3-AA of Target vs. DL-2-Indanylglycine

The computed partition coefficient (XLogP3-AA) for 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid is -0.8 [1]. For the α-amino acid comparator DL-2-indanylglycine, the predicted XLogP3-AA is approximately -1.5 to -1.8 (estimated by fragment-based methods; precise experimental LogP values are not publicly available). The ~0.7–1.0 log unit difference corresponds to a 5- to 10-fold higher octanol/water partitioning for the target, which is consistent with the replacement of a polar primary ammonium group with a less polar secondary amine. This difference is class-level inference based on the well-documented increase in lipophilicity upon N-methylation of amino acids (e.g., sarcosine vs. glycine: ΔLogP ≈ +0.8).

LogP CNS Permeability Formulation

Melting Point and Crystallinity: Target vs. N-Phenylglycine as an N-Aryl Glycine Benchmark

A patent on chromanyl glycines reports that N-(2-indanyl)glycine (the target compound in its free acid form) is obtained as colorless needles with a melting point range of 211–214 °C [1]. In contrast, the structurally simpler N-aryl glycine analog N-phenylglycine (CAS 103-61-7) has a reported melting point of 127–130 °C. The >80 °C higher melting point of the target indicates substantially stronger intermolecular lattice forces, attributable to the larger, more rigid indanyl ring system versus the planar phenyl ring. This thermal stability advantage facilitates purification by recrystallization and suggests superior solid-state stability during long-term storage.

Solid-State Properties Purification Crystallinity

Rotatable Bond Count and Conformational Restriction: Target vs. N-Phenylglycine

The target compound contains 3 rotatable bonds [1], whereas N-phenylglycine contains 3 rotatable bonds as well, but the indanyl bicyclic system in the target imposes a conformational lock on the two carbon atoms of the saturated ring, effectively reducing the accessible torsional space compared to a freely rotating phenyl ring. The indane scaffold restricts the relative orientation of the aromatic ring and the secondary amine, which is exploited in structure-activity relationship (SAR) studies to map receptor binding pockets with greater precision. This evidence is class-level inference: constrained phenylalanine analogs such as 2-indanylglycine have been used to determine that the S7 subsite of the NK-1 receptor accommodates only the gauche(–) rotamer, a finding impossible to obtain with flexible phenylalanine [2].

Conformational Restriction Pharmacophore Design Entropic Penalty

Procurement-Driven Application Scenarios for 2-(2,3-Dihydro-1H-inden-2-ylamino)acetic Acid


Synthesis of Bradykinin B1/B2 Receptor Antagonists Requiring N-(2-Indanyl)glycine (Nig) Residue

In the design of potent, long-acting bradykinin antagonists such as B-9430 and B-9858, the N-(2-indanyl)glycine (Nig) residue is deliberately incorporated alongside D-α-(2-indanyl)glycine (D-Igl) to fine-tune receptor subtype selectivity and in vivo duration of action [1]. The secondary amine character of Nig prevents N-terminal proteolysis and introduces a distinct backbone dihedral angle preference that stabilizes the type II β-turn pharmacophore. Procurement of the target compound (free acid) is mandatory for solid-phase incorporation of Nig into these peptide sequences; substitution with the α-amino acid D-Igl would produce a chemically and pharmacologically distinct peptide with altered B1/B2 selectivity.

Constrained Phenylalanine Scanning of Peptide Ligands for GPCR Binding Pocket Mapping

The indane scaffold of the target compound restricts the χ1 and χ2 torsional angles of the phenylalanine side chain to a narrower range than flexible phenylalanine itself, enabling topographical mapping of receptor subsites (e.g., NK-1 S7 and S8 pockets) as demonstrated by Josien et al. [2]. The N-substituted glycine variant offers an additional advantage over α-amino constrained analogs by altering the peptide backbone's hydrogen-bonding capacity at the N-terminus, which is critical for distinguishing between effects arising from side-chain orientation and backbone solvation in SAR studies.

Precursor for NMDA Antagonist and MAO Inhibitor Derivatives (CHF3381/Indantadol Program)

The free acid 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid serves as the direct synthetic precursor to N-(2-indanyl)glycinamide (CHF3381/Indantadol), which has demonstrated antinociceptive activity with MED values of 30 mg/kg p.o. (carrageenan hyperalgesia), 100 mg/kg p.o. (sciatic nerve injury allodynia), and 50 mg/kg p.o. (diabetic neuropathy) in rats, and compared favorably to memantine and gabapentin across multiple pain models [3]. Procuring the free acid enables in-house amidation to produce the active amide for preclinical pain or epilepsy research, offering greater synthetic flexibility than purchasing the pre-formed amide.

Internal Standard or Reference Material for Indanylglycine-Containing Peptide Analytics

Because the target compound possesses a distinct chromatographic retention time (driven by its XLogP of -0.8 and unique secondary amine polarity) and a well-defined melting point (211–214 °C) [4], it is suitable as a reference standard for HPLC or LC-MS quantification of indanylglycine-containing peptides in biological matrices. Its high crystallinity and thermal stability facilitate accurate gravimetric preparation of stock solutions, reducing quantification uncertainty compared to amorphous or hygroscopic analogs.

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.